molecular formula C16H19NO4 B12848665 (S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid

(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid

Cat. No.: B12848665
M. Wt: 289.33 g/mol
InChI Key: BODAGNVITOCRCV-AWEZNQCLSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: Pd/C, Lindlar’s catalyst

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Amino derivatives

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Serves as a precursor for the synthesis of bioactive compounds and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    Oct-7-ynoic acid: A simpler analog without the amino and benzyloxycarbonyl groups.

    Oct-7-enoic acid: The reduced form of oct-7-ynoic acid with a double bond instead of a triple bond.

    Benzyloxycarbonyl-protected amino acids: Compounds with similar protecting groups but different carbon chain lengths or functional groups.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid is unique due to its specific stereochemistry and the presence of both an alkyne and a protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)oct-7-ynoic acid

InChI

InChI=1S/C16H19NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h1,5-7,9-10,14H,3-4,8,11-12H2,(H,17,20)(H,18,19)/t14-/m0/s1

InChI Key

BODAGNVITOCRCV-AWEZNQCLSA-N

Isomeric SMILES

C#CCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

C#CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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